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Cat. No.: B607865 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GSK837149A is a potent and selective inhibitor of human fatty acid synthase (FAS), a key

enzyme in the de novo biosynthesis of fatty acids.[1][2] This document provides detailed

application notes and protocols for the use of GSK837149A in cell-free systems, designed to

assist researchers in studying FAS inhibition and exploring the enzyme's active site. Due to its

limited cell permeability, GSK837149A is an especially valuable tool for in vitro and cell-free

biochemical assays.[1][2]

Mechanism of Action: GSK837149A targets the β-ketoacyl reductase (KR) domain of the

multifunctional FAS enzyme.[1] It acts as a reversible inhibitor and is competitive with respect

to the cofactor NADPH, while being non-competitive with the substrate acetoacetyl-CoA.[3]

Data Presentation
The inhibitory activity of GSK837149A and related compounds can be quantified and

compared using key kinetic parameters obtained from cell-free assays.
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Compound
Target
Domain

Inhibition
Constant
(Ki)

IC50 (Cell-
Free Assay)

Mechanism
of Inhibition

Reference

GSK837149A

β-Ketoacyl

Reductase

(KR)

~30 nM

Not explicitly

reported, but

expected to

be in the

nanomolar

range

Reversible;

Competitive

with NADPH;

Non-

competitive

with

acetoacetyl-

CoA

[1][2][3]

GSK2194069

β-Ketoacyl

Reductase

(KR)

Not reported 60.4 nM
Selective KR

inhibitor
[3]

Experimental Protocols
This section provides detailed methodologies for preparing cell extracts containing active fatty

acid synthase and for performing a cell-free FAS inhibition assay.

Protocol 1: Preparation of Cytosolic Extract Containing
Fatty Acid Synthase
This protocol describes the preparation of a cytosolic fraction from cultured cells that is

enriched in fatty acid synthase for use in cell-free assays.

Materials:

Cultured cells known to express high levels of FAS (e.g., LNCaP, HepG2)

Phosphate-buffered saline (PBS), ice-cold

Hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1.5 mM MgCl2, 10 mM KCl, with

protease inhibitors)

Dounce homogenizer or syringe with a narrow-gauge needle
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Microcentrifuge

Bradford assay reagent for protein quantification

Procedure:

Cell Harvesting: Grow cells to 80-90% confluency. Aspirate the culture medium and wash the

cells twice with ice-cold PBS.

Cell Lysis: Scrape the cells into a minimal volume of ice-cold hypotonic lysis buffer. Allow the

cells to swell on ice for 15-20 minutes.

Homogenization: Lyse the cells by passing the suspension through a Dounce homogenizer

(15-20 strokes) or by repeated passage through a syringe with a 27-gauge needle (10-15

times).

Centrifugation: Transfer the lysate to a microcentrifuge tube and centrifuge at 1,000 x g for

10 minutes at 4°C to pellet nuclei and intact cells.

Isolation of Cytosolic Fraction: Carefully collect the supernatant and transfer it to a fresh

tube. Centrifuge the supernatant at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.

Final Clarification: Transfer the resulting supernatant (the cytosolic extract) to a new tube.

This fraction contains active fatty acid synthase.

Protein Quantification: Determine the total protein concentration of the cytosolic extract using

a Bradford assay. The extract can be used immediately or aliquoted and stored at -80°C for

future use.

Protocol 2: Cell-Free Fatty Acid Synthase (FAS)
Inhibition Assay
This spectrophotometric assay measures the activity of FAS by monitoring the decrease in

absorbance at 340 nm due to the oxidation of NADPH.

Materials:
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Cytosolic extract containing FAS (from Protocol 1) or purified FAS

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

Acetyl-CoA solution

Malonyl-CoA solution

NADPH solution

GSK837149A stock solution (in DMSO)

96-well UV-transparent microplate

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the

following components (example concentrations):

Assay Buffer

Acetyl-CoA (final concentration: ~50 µM)

NADPH (final concentration: ~100-200 µM)

Varying concentrations of GSK837149A (e.g., from 1 nM to 10 µM) or DMSO as a vehicle

control.

Enzyme Addition: Add the cytosolic extract (containing a known amount of total protein, e.g.,

20-50 µg) or purified FAS to each well.

Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to

the enzyme.

Initiation of Reaction: Start the reaction by adding malonyl-CoA (final concentration: ~50-100

µM) to each well.
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Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm

every 30 seconds for 10-15 minutes using a spectrophotometer.

Data Analysis:

Calculate the rate of NADPH oxidation (slope of the linear portion of the absorbance vs.

time curve).

Normalize the rates to the vehicle control to determine the percent inhibition for each

concentration of GSK837149A.

Plot the percent inhibition against the logarithm of the GSK837149A concentration and fit

the data to a dose-response curve to determine the IC50 value.

Visualizations
Fatty Acid Synthesis Pathway and Inhibition by
GSK837149A
The following diagram illustrates the catalytic cycle of fatty acid synthase and the specific point

of inhibition by GSK837149A.
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Click to download full resolution via product page

Caption: Fatty Acid Synthase catalytic cycle and the inhibitory action of GSK837149A on the β-

ketoacyl reductase (KR) step.

Experimental Workflow for Cell-Free FAS Inhibition
Assay
This diagram outlines the key steps in performing the cell-free fatty acid synthase inhibition

assay.
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Caption: Workflow for the cell-free fatty acid synthase (FAS) inhibition assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b607865?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical Relationship of GSK837149A's Mechanism of
Action
This diagram illustrates the competitive and non-competitive inhibitory relationships of

GSK837149A.
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Caption: Competitive and non-competitive inhibition mechanism of GSK837149A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: GSK837149A for Cell-
Free Systems]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607865#gsk837149a-use-in-cell-free-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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